molecular formula C10H12N4O2 B2698857 1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid CAS No. 890624-34-7

1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

Cat. No. B2698857
CAS RN: 890624-34-7
M. Wt: 220.232
InChI Key: VVLHPIDKUGTZRK-UHFFFAOYSA-N
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Description

1,3,5'-Trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, or TMB-5C, is an organic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 229.28 g/mol and a melting point of 92-94°C. TMB-5C is a derivative of bipyrazole, a five-membered heterocyclic ring that has two nitrogen atoms and three carbon atoms. This compound has been extensively studied for its potential use in a variety of biochemical and physiological processes.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid:

Catalysis

In the field of catalysis, 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid serves as a ligand in metal-catalyzed reactions. Its ability to stabilize metal complexes makes it useful in various catalytic processes, including hydrogenation and cross-coupling reactions .

Material Science

Researchers have explored the use of this compound in material science, particularly in the synthesis of advanced materials such as metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .

Organic Electronics

The compound’s electronic properties make it suitable for use in organic electronics. It can be incorporated into organic semiconductors, which are essential components of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Analytical Chemistry

In analytical chemistry, 1’,3’,5’-trimethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is used as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metals makes it useful in spectroscopic and chromatographic methods .

Environmental Science

In environmental science, this compound is used in the development of sensors for detecting pollutants and hazardous substances. Its high sensitivity and selectivity make it an excellent choice for environmental monitoring applications .

properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-5-9(6(2)14(3)13-5)7-4-8(10(15)16)12-11-7/h4H,1-3H3,(H,11,12)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLHPIDKUGTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid

CAS RN

890624-34-7
Record name 3-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid
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